molecular formula C20H21N3O4S B3494901 2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE

2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE

Cat. No.: B3494901
M. Wt: 399.5 g/mol
InChI Key: LUGQJUFYILUVCI-UHFFFAOYSA-N
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Description

The compound “2-(benzylsulfonyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The molecule also contains a morpholinyl group, which is a common motif in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions . For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines have been synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine by selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents . Another synthetic approach is based on an aromatic nucleophilic substitution reaction between 4-[4-(benzyloxy)benzyloxy]-2-(benzylsulfonyl)pyrimidine and the nucleophilic side chain of several Nα-Boc amino esters .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve cross-coupling reactions . For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines have been synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine by selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents .

Mechanism of Action

The mechanism of action of similar compounds, such as morpholinyl-bearing arylsquaramides, involves the modulation of lysosomal pH . These compounds are able to efficiently facilitate the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes .

Properties

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19(22-10-12-27-13-11-22)14-23-18-9-5-4-8-17(18)21-20(23)28(25,26)15-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGQJUFYILUVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE

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